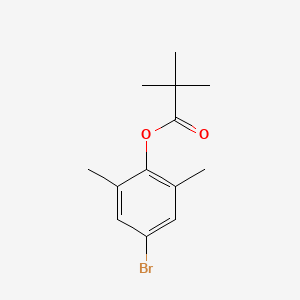

4-bromo-2,6-dimethylphenyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Bromo-2,6-dimethylphenyl pivalate's synthesis involves phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of chain initiators like 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene oxide) with well-defined molecular weights. This process is instrumental in controlling the polymer's molecular weight through the reactivities of the involved compounds and initiators (Percec & Wang, 1991).

Molecular Structure Analysis

The molecular structure of derivatives and intermediates related to 4-bromo-2,6-dimethylphenyl pivalate has been determined through methods like single-crystal X-ray diffraction. These analyses reveal significant contributions of dipolar resonance structures to the electron distribution in molecules, indicating complex molecular interactions and the arrangement of molecules in the crystal (Voss, Buddensiek, & Adiwidjaja, 2019).

Chemical Reactions and Properties

Palladium-catalyzed arylation using pivalic acid as a proton shuttle showcases the compound's role in facilitating high-yielding direct metalation-arylation reactions of unactivated arenes. This exemplifies the compound's chemical reactivity and its potential as a catalyst in organic synthesis (Lafrance & Fagnou, 2006).

Physical Properties Analysis

The physical properties, including molecular weight and structural units, are crucial for understanding the compound's behavior in polymerization and other chemical reactions. The phase transfer catalyzed polymerization technique provides a method to produce polymers with specific end-groups and molecular weights, which are essential for their subsequent applications (Percec & Wang, 1990).

Chemical Properties Analysis

4-Bromo-2,6-dimethylphenyl pivalate's chemical properties, such as its reactivity in phase transfer catalyzed polymerization and its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), highlight its importance in material science and organic chemistry. Its involvement in creating polymers with defined molecular weights and structural units underscores its versatility and utility in chemical synthesis (Wang & Percec, 1991).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYBJXWSITLGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethylphenyl pivalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)

![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)

acetic acid](/img/structure/B5637122.png)

![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)

![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)

![1-{[(4-methylphenyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5637134.png)

![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)

![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)